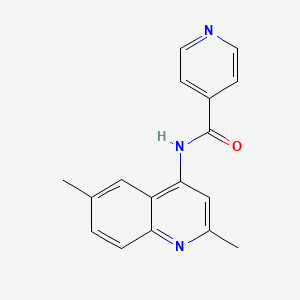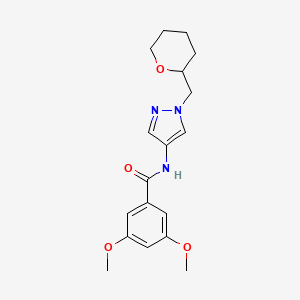
N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2H-chromene-3-carboxamide: is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the carboxamide functionality in this compound adds to its chemical versatility and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 4-methoxyaniline with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. The use of microwave-assisted synthesis can also enhance reaction rates and yields. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is used as a building block in organic synthesis
Biology: The compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine: Research has shown that chromene derivatives, including this compound, exhibit anti-inflammatory, antioxidant, and anticancer properties. These properties make it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, while the carboxamide functionality allows for hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid
- 4-methoxyphenyl-2H-chromene-3-carboxamide
- 2H-chromene-3-carboxamide
Uniqueness: N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is unique due to the presence of both the methoxyphenyl group and the carboxamide functionality. This combination enhances its chemical reactivity and biological activity compared to similar compounds. The methoxy group increases its lipophilicity, improving its ability to cross cell membranes, while the carboxamide group provides additional sites for hydrogen bonding, enhancing its interaction with biological targets.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-8-6-14(7-9-15)18-17(19)13-10-12-4-2-3-5-16(12)21-11-13/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFTAOXJUOJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyrimido[4,5-b]quinolin-2-amine](/img/structure/B2991770.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2991773.png)



![N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2991779.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2991782.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2991783.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)
![7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2991787.png)

